molecular formula C6H5NO B12356469 3-Methylidenepyridin-2-one

3-Methylidenepyridin-2-one

Cat. No.: B12356469
M. Wt: 107.11 g/mol
InChI Key: VUNDMIXZNMUWQN-UHFFFAOYSA-N
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Description

3-Methylidenepyridin-2-one: is a heterocyclic organic compound that features a pyridine ring with a methylene group at the 3-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridone with formaldehyde and a base can yield this compound. The reaction typically requires controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenepyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methylene group at the 3-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Methylidenepyridin-2-one is used as a building block in organic synthesis

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, making them valuable in drug discovery.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry. They are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methylidenepyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    3-Methylpyridine: Similar in structure but lacks the carbonyl group at the 2-position.

    2-Pyridone: Similar in structure but lacks the methylene group at the 3-position.

    Pyridine: The parent compound without any substituents.

Uniqueness: 3-Methylidenepyridin-2-one is unique due to the presence of both a methylene group at the 3-position and a carbonyl group at the 2-position. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

IUPAC Name

3-methylidenepyridin-2-one

InChI

InChI=1S/C6H5NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H2

InChI Key

VUNDMIXZNMUWQN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC=NC1=O

Origin of Product

United States

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